molecular formula C11H11NO2 B096571 4-Hydroxy-8-methoxy-2-methylquinoline CAS No. 15644-89-0

4-Hydroxy-8-methoxy-2-methylquinoline

Cat. No.: B096571
CAS No.: 15644-89-0
M. Wt: 189.21 g/mol
InChI Key: DJYYBMQABYVSBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HTL-1071 is synthesized through a series of chemical reactions involving the formation of a 1,2,4-triazin-3-amine structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of HTL-1071 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

HTL-1071 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of HTL-1071 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and aryl halides

Major Products Formed

The major products formed from these reactions include various derivatives of HTL-1071 with modified functional groups, which can enhance its binding affinity and selectivity for the adenosine A2A receptor .

Scientific Research Applications

Medicinal Chemistry

Adenosine A2A Receptor Studies

4-Hydroxy-8-methoxy-2-methylquinoline serves as a tool compound for studying the adenosine A2A receptor, which plays a significant role in various biological processes, including cellular signaling and immune responses. Research indicates that this compound can enhance our understanding of the receptor's function and its implications in diseases such as cancer and neurodegenerative disorders .

Cancer Immunotherapy Development

The compound is under investigation for its potential use in cancer immunotherapy. It has been studied in combination with other agents, such as durvalumab, to improve therapeutic efficacy against tumors. The modulation of immune responses through the adenosine pathway presents a promising avenue for developing new cancer treatments .

Biological Applications

Cellular Signaling Pathways

Research has shown that this compound can influence various cellular signaling pathways. Its ability to interact with specific receptors allows scientists to explore its effects on cellular functions, which could lead to breakthroughs in understanding complex biological systems .

Fluorescent Bioimaging

Due to its fluorescent properties, this compound is being explored as a potential agent for bioimaging applications. It can be utilized to monitor cell activities in vitro, providing insights into cellular behaviors and interactions in real-time .

Material Science Applications

Synthesis of Dyes and OLEDs

The conjugated structure of this compound makes it suitable for synthesizing dyes used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its ability to undergo facile reactions enables the development of materials with tailored optical properties, which are essential for enhancing the efficiency of these devices .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions that introduce functional groups optimized for biological activity. The compound's molecular formula is C11H11NO2C_{11}H_{11}NO_2, with a molecular weight of approximately 189.21 g/mol. Its structure includes a hydroxyl group and a methoxy group that contribute to its reactivity and bioactivity .

Case Studies and Research Findings

Study Focus Findings
Adenosine A2A Receptor Interaction Demonstrated modulation of immune responses; potential as an immunotherapy agent.
Bioimaging Applications Showed promising results in tracking cellular activities using fluorescence .
Material Science Effective in synthesizing dyes for OLEDs; improved efficiency observed in DSSC applications .

Mechanism of Action

HTL-1071 exerts its effects by selectively binding to and inhibiting the adenosine A2A receptor. This receptor is involved in the suppression of the immune response, particularly in the tumor microenvironment. By blocking the adenosine A2A receptor, HTL-1071 enhances the activity of T-cells, promoting an anti-cancer immune response. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of immune effector cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HTL-1071

HTL-1071 stands out due to its high potency, selectivity, and oral bioavailability. Its ability to selectively target the adenosine A2A receptor with minimal off-target effects makes it a promising candidate for cancer immunotherapy. Additionally, its potential to be used in combination with other immunotherapies enhances its therapeutic value .

Biological Activity

4-Hydroxy-8-methoxy-2-methylquinoline (C₁₁H₁₁NO₂) is a heterocyclic compound belonging to the quinoline family. Its structure features a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position of the quinoline ring. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

The presence of hydroxyl and methoxy groups significantly influences the chemical reactivity and biological activity of this compound. Its molecular structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit substantial antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported as low as 4–16 µg/mL against resistant strains, showcasing their potential as broad-spectrum antibacterial agents .

Compound Target Organism MIC (µg/mL) Reference
This compoundStaphylococcus aureus4
This compoundEscherichia coli16

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to selectively target cancer cells while sparing normal cells. In vitro tests indicated that this compound can induce apoptosis in cancer cell lines such as colon adenocarcinoma. The mechanism involves the modulation of cellular signaling pathways linked to cell survival and proliferation .

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives have highlighted their efficacy against viruses such as HIV and SARS-CoV-2. For example, structural analogs have demonstrated significant inhibition of HIV integrase activity, suggesting that this compound may also possess similar antiviral capabilities .

The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:

  • Adenosine A2A Receptor Inhibition : This compound is reported to inhibit the adenosine A2A receptor, which plays a crucial role in immune suppression within tumor microenvironments. By blocking this receptor, it enhances T-cell activity and promotes an anti-cancer immune response.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability in drug-resistant colon cancer cells compared to standard chemotherapy agents like doxorubicin .

Another study focused on its antimicrobial properties, demonstrating that derivatives of this compound could effectively inhibit Pseudomonas aeruginosa and Klebsiella pneumoniae with inhibition zones comparable to standard antibiotics .

Properties

IUPAC Name

8-methoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-9(13)8-4-3-5-10(14-2)11(8)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYYBMQABYVSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935451
Record name 8-Methoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15644-89-0
Record name 8-Methoxy-2-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15644-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15644-89-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-2-methylquinolin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.